N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269053-15-7
VCID: VC3426381
InChI: InChI=1S/C10H17NO.ClH/c1-8(2)9(3)11-7-10-5-4-6-12-10;/h4-6,8-9,11H,7H2,1-3H3;1H
SMILES: CC(C)C(C)NCC1=CC=CO1.Cl
Molecular Formula: C10H18ClNO
Molecular Weight: 203.71 g/mol

N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride

CAS No.: 1269053-15-7

Cat. No.: VC3426381

Molecular Formula: C10H18ClNO

Molecular Weight: 203.71 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride - 1269053-15-7

Specification

CAS No. 1269053-15-7
Molecular Formula C10H18ClNO
Molecular Weight 203.71 g/mol
IUPAC Name N-(furan-2-ylmethyl)-3-methylbutan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H17NO.ClH/c1-8(2)9(3)11-7-10-5-4-6-12-10;/h4-6,8-9,11H,7H2,1-3H3;1H
Standard InChI Key RJOHGQJBLXUSCQ-UHFFFAOYSA-N
SMILES CC(C)C(C)NCC1=CC=CO1.Cl
Canonical SMILES CC(C)C(C)NCC1=CC=CO1.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride is classified as an organic heterocyclic compound with the molecular formula C₁₀H₁₈ClNO and a molecular weight of 203.71 g/mol. The compound's structure features a distinctive furan ring connected to a branched amine moiety. This structural arrangement contributes to its chemical reactivity and potential biological interactions. The compound is identified by CAS registry number 1269053-15-7, providing a unique identifier for this specific chemical entity in scientific literature and chemical databases.

The heterocyclic nature of this compound derives from the presence of the furan ring, which contains an oxygen atom within its five-membered aromatic structure. This structural element is crucial for the compound's physical properties and its potential interactions with biological targets. The branched amine portion, specifically the 3-methyl-2-butanamine segment, adds further complexity to the molecule's three-dimensional structure and influences its chemical behavior.

Physical Properties

The physical properties of N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride reflect its salt form characteristics. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base counterpart, making it more suitable for various research applications requiring aqueous solutions. The salt formation also contributes to improved stability, particularly important for storage and handling in laboratory settings.

Table 1: Physical and Chemical Properties of N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride

PropertyValue
Molecular FormulaC₁₀H₁₈ClNO
Molecular Weight203.71 g/mol
CAS Number1269053-15-7
Physical StateSolid
SolubilityEnhanced in polar solvents due to HCl salt form
Structural FeaturesFuran ring attached to branched amine structure
Functional GroupsTertiary amine, furan heterocycle

Synthesis and Preparation Methods

Purification Techniques

Following the synthetic procedures, purification of N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride likely involves standard techniques employed for similar heterocyclic compounds. These may include recrystallization from appropriate solvent systems, column chromatography for separation from reaction byproducts, and careful pH adjustments to ensure complete salt formation. The preparation of high-purity samples is essential for accurate research results, especially when investigating the compound's biological activities or using it as a building block in further synthetic transformations.

Research Applications

Pharmacological Tool Compounds

N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride primarily serves as a pharmacological tool in experimental models, particularly in neurochemistry and behavioral studies. Its well-defined structure and potential for specific biological interactions make it valuable for investigating fundamental biochemical processes and receptor functions. Researchers may employ this compound to probe specific signaling pathways or to develop structure-activity relationships within its chemical class.

As with many heterocyclic compounds, it may serve as a molecular probe for identifying and characterizing binding sites on target proteins. Such applications require high-purity samples and careful experimental design to ensure reliable and reproducible results. The compound's hydrochloride salt form enhances its utility in these applications by improving solubility in physiologically relevant media.

Synthetic Building Block

Beyond its potential biological applications, N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride represents a valuable intermediate in organic synthesis. The presence of both a furan ring and a secondary amine functionality provides multiple reactive sites for further chemical transformations. Synthetic chemists may utilize this compound as a building block for constructing more complex molecular architectures, particularly those requiring the incorporation of heterocyclic elements.

The compound's reactivity profile allows for selective modifications at either the furan ring or the amine nitrogen, enabling the preparation of diverse structural analogues for structure-activity relationship studies. This versatility in chemical reactivity makes it a potentially valuable scaffold in diversity-oriented synthesis approaches aimed at exploring novel chemical space for drug discovery.

Analytical Methods for Characterization

Spectroscopic Identification

Characterization of N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride typically employs multiple complementary analytical techniques to confirm structure and assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the compound's atomic connectivity and structural features. The furan ring typically exhibits characteristic signals in the aromatic region of the spectrum, while the branched amine portion shows distinct patterns in the aliphatic region.

Infrared (IR) spectroscopy offers additional structural confirmation through the identification of characteristic functional group absorptions. Mass spectrometry provides precise molecular weight determination and fragmentation patterns that further support structural assignments. Together, these spectroscopic methods provide comprehensive characterization essential for confirming compound identity and purity.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques are commonly employed for purity assessment and quantitative analysis of compounds like N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride. These chromatographic methods allow for the separation of the target compound from potential impurities or synthesis byproducts, providing both qualitative and quantitative information essential for research applications.

Development of validated analytical methods for this specific compound would typically include optimization of mobile phase composition, column selection, and detection parameters to achieve optimal separation and sensitivity. Such methods are crucial for quality control in synthesis and for ensuring the reliability of biological testing results.

Future Research Directions

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